molecular formula C15H18O4 B12563673 Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate CAS No. 143724-10-1

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate

Cat. No.: B12563673
CAS No.: 143724-10-1
M. Wt: 262.30 g/mol
InChI Key: IIEJYMGNUFWOCV-UHFFFAOYSA-N
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Description

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate is a chemical compound with the molecular formula C15H18O4 . This benzopyran derivative is a structural analog of compounds like carbocromen, a known vasodilator used in cardiovascular research . As a high-purity organic building block, it is designed for research and development applications, particularly in medicinal chemistry and pharmacology. Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or to study structure-activity relationships (SAR) within the benzopyran chemical space. Its structure suggests potential for exploring biological activities related to its core scaffold. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For detailed specifications and data sheets, please contact our scientific support team.

Properties

CAS No.

143724-10-1

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 2-(7-methoxy-2-methylchromen-2-yl)acetate

InChI

InChI=1S/C15H18O4/c1-4-18-14(16)10-15(2)8-7-11-5-6-12(17-3)9-13(11)19-15/h5-9H,4,10H2,1-3H3

InChI Key

IIEJYMGNUFWOCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(C=CC2=C(O1)C=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate typically involves the reaction of 7-methoxy-2-methyl-2H-1-benzopyran-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Functional Groups

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Benzopyran Derivatives
Compound Name Substituents Functional Groups Key Properties Applications References
Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate 7-OCH₃, 2-CH₃, 2-OAc Acetate ester, benzopyran core Moderate polarity due to methoxy and methyl groups; potential antimicrobial activity inferred from analogs Pharmaceutical intermediates, biological research [Inferred from analogs]
Ethyl [(6-methyl-2-oxo-2H-1-benzopyran-4-yl)oxy]acetate (CAS 88484-48-4) 6-CH₃, 4-OCH₂COOEt Oxyacetate ester, benzopyranone Higher solubility from ketone (2-oxo); antimicrobial activity demonstrated in studies Antimicrobial agents, synthetic intermediates
6-Methoxy-2-methyl-2H-1-benzopyran-3-carboxylic acid ethyl ester (CAS 57543-65-4) 6-OCH₃, 3-COOEt Carboxylic ester, benzopyran Increased acidity (pKa ~4-5) from COOEt; altered reactivity in nucleophilic substitutions Drug candidates, chemical synthesis
Ethyl 2-(4-methyl-6-oxopyran-2-yl)acetate (CAS 70007-83-9) 4-CH₃, 6-O Acetate ester, pyran (non-aromatic) Lower molecular weight (212.24 g/mol); reduced aromaticity impacts solubility Organic synthesis intermediates

Physicochemical Properties

  • Polarity: The 7-methoxy group in the target compound enhances polarity compared to non-oxygenated analogs, improving solubility in polar solvents like ethanol or acetone.
  • Lipophilicity : The 2-methyl and acetoxy groups increase logP values, favoring membrane permeability in biological systems .
  • Stability : Benzopyran derivatives with electron-donating groups (e.g., methoxy) exhibit greater thermal and oxidative stability compared to unsubstituted analogs .

Challenges and Limitations

  • Synthetic Complexity : Introducing multiple substituents (e.g., methoxy, methyl, acetoxy) requires precise control to avoid side reactions, as seen in the synthesis of Ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxo-acetate .
  • Bioavailability: Increased lipophilicity from methyl groups may reduce water solubility, necessitating formulation strategies like nanoencapsulation .

Biological Activity

Ethyl (7-methoxy-2-methyl-2H-1-benzopyran-2-yl)acetate, a compound belonging to the class of coumarin derivatives, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzopyran core with a methoxy and methyl substituent, contributing to its biological properties. Synthesis typically involves the condensation of appropriate precursors under controlled conditions, often yielding various derivatives that can exhibit enhanced activity.

Biological Activity Overview

This compound has been studied for several biological activities, including:

  • Cytotoxicity : Research indicates that certain coumarin derivatives, including those related to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have shown potent activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with some derivatives achieving cytotoxicity rates exceeding 75% compared to standard treatments like doxorubicin .
Cell LineCytotoxicity (%)Reference
MCF-765.2 - 100
HCT-11658.3 - 100
HepG2Varies

The cytotoxic effects of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in cancer progression, such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profiles of this compound:

Study 1: Cytotoxic Evaluation

A study synthesized a series of chromanone derivatives and evaluated their cytotoxicity against various cancer cell lines. The results showed that compounds with structural similarities to this compound exhibited significant cytotoxic activity, particularly against MCF-7 and HCT-116 cells .

Study 2: Molecular Docking

Molecular docking studies suggested that the binding affinity of these compounds to target proteins is influenced by their structural modifications. Substituents at specific positions significantly affect their biological activity, indicating a structure–activity relationship that can be exploited for drug design .

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